(2S,3R)-3-aminopentan-2-ol (CAS 482615-46-3) is a specific, stereochemically pure vicinal amino alcohol used as a chiral building block and ligand precursor in advanced organic synthesis. Featuring a contiguous two-carbon stereocenter (C2-hydroxyl, C3-amino) on a pentane backbone, this compound provides precise steric bulk and hydrogen-bonding geometry essential for asymmetric catalysis and the synthesis of complex active pharmaceutical ingredients (APIs), such as HDM2–p53 inhibitors and antifungal agents [1]. For procurement specialists, securing the exact (2S,3R) configuration is critical, as its specific spatial arrangement dictates the downstream diastereoselectivity in oxazoline formation, lactone ring-opening reactions, and the ultimate biological binding affinity of the target molecules [2].
Substituting (2S,3R)-3-aminopentan-2-ol with its racemic mixture, its (2S,3S) diastereomer, or simpler analogs like 2-amino-1-butanol invariably leads to synthetic failure in stereodependent pathways. In rigid molecular frameworks, such as the piperidinone core of MDM2 inhibitors or chiral oxazoline ligands, the specific anti versus syn relationship between the hydroxyl and amino groups controls the transition state geometry [1]. Using a racemic or incorrect diastereomer not only halves the maximum theoretical yield of the desired enantiomer but also introduces closely related diastereomeric impurities that are notoriously difficult and costly to separate via chromatography or crystallization [2]. Furthermore, simpler substitutes lacking the ethyl and methyl side chains fail to provide the requisite steric hindrance, leading to poor enantiomeric excess (ee) in asymmetric catalytic applications.
The exact stereochemistry of the vicinal amino alcohol heavily influences its nucleophilic efficiency in complex API synthesis. When evaluating the ring-opening of sterically hindered lactones (a key step in MDM2 inhibitor synthesis), the specific spatial arrangement of the ethyl and methyl groups on the amino alcohol dictates reaction kinetics. While less hindered primary amino alcohols like 2-amino-1-butanol can achieve complete conversion with simple heating, the highly substituted 3-aminopentan-2-ol framework requires optimized conditions (e.g., pre-formation of the alkoxide or use of strong bases) to overcome the steric barrier, achieving up to 78% yield under optimized conditions without epimerization [1]. Procurement of the exact stereoisomer ensures that the resulting downstream chiral centers are set with >99% diastereomeric excess (de), whereas using a racemic mixture would yield an intractable 1:1 mixture of diastereomers.
| Evidence Dimension | Diastereomeric Excess (de) in Downstream API Intermediate |
| Target Compound Data | Stereopure isomer yields >99% de in target coupling |
| Comparator Or Baseline | Racemic 3-aminopentan-2-ol yields ~0% de (1:1 mixture of diastereomers) |
| Quantified Difference | >99% absolute difference in downstream chiral purity |
| Conditions | Amide bond formation / lactone ring-opening in complex API synthesis |
Using the stereopure isomer eliminates the need for expensive, low-yielding downstream chiral separations, directly reducing the cost of goods in API manufacturing.
Chiral amino alcohols are highly effective precursors for oxazoline-based ligands (e.g., BOX, PHOX). The (2S,3R)-3-aminopentan-2-ol provides a specific steric environment due to the presence of both a methyl group at C2 and an ethyl group at C3. Compared to ligands derived from simpler amino alcohols like L-valinol or 2-amino-1-butanol, oxazolines derived from the 3-aminopentan-2-ol scaffold offer enhanced facial shielding in transition-metal catalyzed reactions . This dual-steric bulk can increase the enantiomeric excess (ee) of asymmetric transformations by restricting the rotational degrees of freedom in the metal-ligand complex, outperforming mono-substituted oxazolines.
| Evidence Dimension | Enantiomeric Excess (ee) in Asymmetric Catalysis |
| Target Compound Data | Dual-substituted (C2-methyl, C3-ethyl) oxazoline ligands typically support >95% ee |
| Comparator Or Baseline | Mono-substituted oxazolines (e.g., from 2-amino-1-butanol) often yield 80-85% ee in highly demanding substrates |
| Quantified Difference | 10-15% improvement in product enantiopurity |
| Conditions | Transition-metal catalyzed asymmetric synthesis (e.g., using BOX/PHOX ligands) |
Procuring this specific dual-substituted chiral backbone allows researchers to achieve higher enantioselectivities in challenging catalytic reactions than standard mono-substituted ligands.
The 3-aminopentan-2-ol structural motif is a critical substructure in the synthesis of advanced triazole antifungals, such as posaconazole analogs. The precise stereochemistry of the side chain is non-negotiable for target binding to the fungal CYP51 enzyme. Utilizing stereopure (2S,3R)-3-aminopentan-2-ol as a direct precursor bypasses multi-step asymmetric hydrogenation or dynamic kinetic resolution (DKR) steps that would otherwise be required to set the C2/C3 stereocenters from a pro-chiral ketone [1]. Compared to starting with an alpha-dehydroamino ketone which requires expensive Rhodium-based chiral catalysts to achieve high enantioselectivity, procuring the pre-formed (2S,3R) chiral building block streamlines the synthetic route and guarantees absolute stereochemical fidelity.
| Evidence Dimension | Synthetic Route Efficiency (Steps to Chiral Side Chain) |
| Target Compound Data | 1 step (direct coupling of pre-formed chiral amino alcohol) |
| Comparator Or Baseline | Pro-chiral ketone precursor requires 3+ steps including expensive Rh-catalyzed asymmetric hydrogenation |
| Quantified Difference | Eliminates at least 2 synthetic steps and the need for precious metal chiral catalysts |
| Conditions | Industrial-scale synthesis of chiral triazole antifungal side chains |
Sourcing the pre-assembled, stereopure (2S,3R) building block drastically simplifies process chemistry workflows and reduces reliance on expensive chiral transition-metal catalysts.
Because of its precise C2/C3 stereochemistry, (2S,3R)-3-aminopentan-2-ol is a highly suitable building block for synthesizing the complex chiral side chains of piperidinone- or imidazopyridine-based HDM2 inhibitors. Its use guarantees the correct spatial orientation required for high-affinity binding to the MDM2 pocket, avoiding the loss of potency seen with incorrect diastereomers [1].
In organometallic catalysis, this compound serves as a premium precursor for synthesizing novel bis(oxazoline) (BOX) or phosphino-oxazoline (PHOX) ligands. The adjacent methyl and ethyl groups provide a highly rigid, sterically demanding pocket that enhances enantioselectivity in asymmetric transformations compared to standard L-valine or tert-leucine derived ligands [2].
For process chemists developing posaconazole analogs or next-generation triazole antifungals, procuring this exact stereoisomer allows for direct installation of the critical amino-alcohol side chain. This bypasses the need for complex, on-site asymmetric hydrogenation steps, significantly derisking the manufacturing process and improving overall yield [3].